[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate
Beschreibung
1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate: is a complex chemical compound that holds significant interest in the field of medicinal chemistry and pharmacology. This compound is notable for its potential therapeutic applications, owing to its unique structural features and functional groups.
Eigenschaften
Molekularformel |
C27H47F3N6O8S3 |
|---|---|
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C25H46N6O6S3.C2HF3O2/c1-40(36,37)39-16-15-29-24(34)18(26)9-6-8-14-28-21(32)11-3-2-7-13-27-22(33)12-5-4-10-20-23-19(17-38-20)30-25(35)31-23;3-2(4,5)1(6)7/h18-20,23H,2-17,26H2,1H3,(H,27,33)(H,28,32)(H,29,34)(H2,30,31,35);(H,6,7) |
InChI-Schlüssel |
XRNZWEXTXMVDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)[NH3+].C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the core backbone structure. Each step involves specific reaction conditions including temperature control, pH adjustment, and the use of various catalysts and solvents to ensure the desired product formation.
Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing each step for greater efficiency and yield. This might include continuous flow reactors, batch processing, and purification steps like crystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions, leading to hydrogenated products.
Substitution: Amino groups in the structure are prone to substitution reactions, especially in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Typically involves halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, but often include various oxidized, reduced, or substituted derivatives which can themselves be of significant research interest.
Wissenschaftliche Forschungsanwendungen
This compound has a broad range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential biochemical activity.
Medicine: Explored for therapeutic potential in treating various diseases, including as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials or chemical processes due to its unique functional groups.
Wirkmechanismus
Compared to other compounds with similar structures, [1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate] stands out due to its unique combination of functional groups which impart distinctive chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Conclusion
The detailed study of [1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate] showcases its significance in various fields due to its complex structure and versatile reactivity. Ongoing research continues to uncover new applications and mechanisms of action, making it a compound of considerable interest.
Think this compound has the potential to revolutionize any specific fields or applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
